[(1-isopropyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1-isopropyl-1H-pyrazol-3-yl)methylamine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-isopropyl-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-pyrazol-3-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-isopropyl-1H-pyrazol-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole
- 2-phenylethylamine
- 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
(1-isopropyl-1H-pyrazol-3-yl)methylamine is unique due to its specific combination of the pyrazole and phenylethylamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H22ClN3 |
---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
2-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-13(2)18-11-9-15(17-18)12-16-10-8-14-6-4-3-5-7-14;/h3-7,9,11,13,16H,8,10,12H2,1-2H3;1H |
InChI Key |
HZHJRSXQJIOXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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